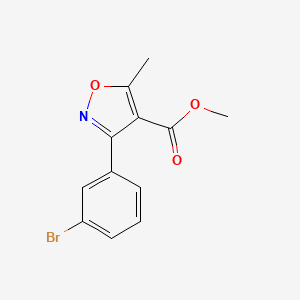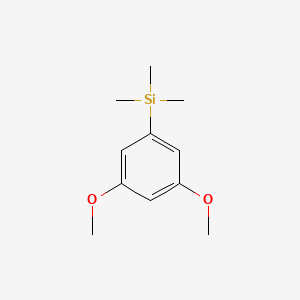
(3,5-Dimethoxyphenyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE, also known as 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene, is an organic compound with the molecular formula C13H18O2Si. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE typically involves the reaction of 3,5-dimethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in methanol at room temperature for about 2 hours. The product is then purified by silica gel column chromatography using petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of the trimethylsilyl group to a hydroxyl group.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Achieved using nucleophiles such as fluoride ions from potassium fluoride or tetrabutylammonium fluoride.
Major Products
Hydrosilylation: Produces silylated alkanes or alkenes.
Oxidation: Yields 3,5-dimethoxyphenylacetylene.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group enhances the stability of intermediates and facilitates the formation of desired products. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the methoxy groups, making it less reactive in certain reactions.
3,5-Dimethoxyphenylacetylene: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the aromatic ring, resulting in distinct chemical properties.
Uniqueness
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE is unique due to the presence of both methoxy and trimethylsilyl groups, which confer specific reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
17988-28-2 |
|---|---|
Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-10(13-2)8-11(7-9)14(3,4)5/h6-8H,1-5H3 |
InChI Key |
LPAACDPLYZJUAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


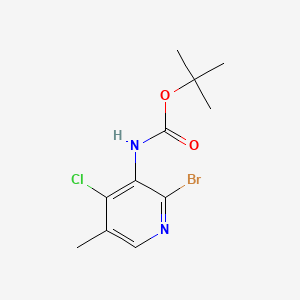
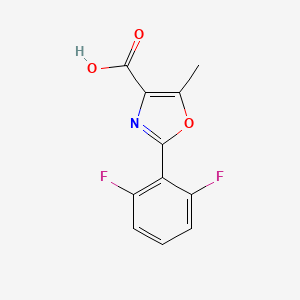
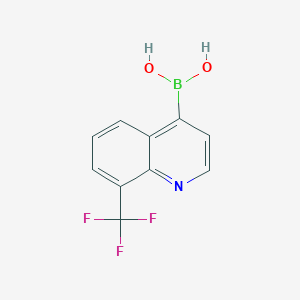
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
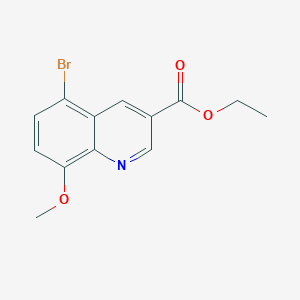
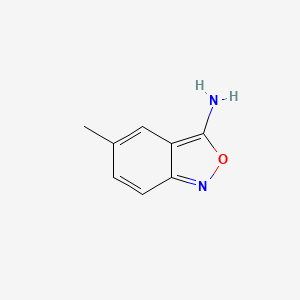

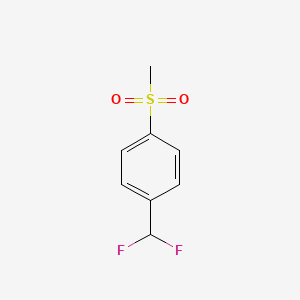
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
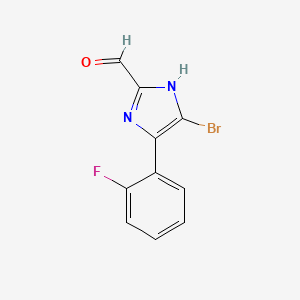
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)

